Phenyltriacetoxysilane
Overview
Description
Phenyltriacetoxysilane is a silicon-based compound that is not directly mentioned in the provided papers. However, the papers do discuss various phenylsilane derivatives and their synthesis, molecular structures, and chemical properties, which can be related to the understanding of phenyltriacetoxysilane. These compounds are of interest due to their potential applications in materials science, organic synthesis, and polymer chemistry .
Synthesis Analysis
The synthesis of phenylsilane derivatives often involves the use of trialkoxysilane precursors under specific conditions. For instance, cage dodecaphenylsilsesquioxane was synthesized from a trialkoxysilane precursor in a mildly basic aqueous solution at room temperature, achieving a high yield of over 95% . Similarly, poly(phenylsilsesquioxane) was synthesized by hydrolysis of phenyltrichlorosilane, followed by condensation in the presence of hydrochloric acid . These methods provide insights into the potential synthetic routes that could be applied to phenyltriacetoxysilane.
Molecular Structure Analysis
The molecular structure of phenylsilane has been studied using gas-phase electron diffraction and ab initio molecular orbital calculations, revealing important bond lengths and the conformation of the molecule . The presence of phenyl groups in silane compounds can influence the molecular structure and properties, as seen in the study of high-phenyl polysiloxanes . These findings are relevant to understanding the molecular structure of phenyltriacetoxysilane.
Chemical Reactions Analysis
Phenylsilane has been reevaluated as a coupling reagent for amide synthesis, with phenyltriacyloxysilane suggested as a reactive intermediate . This indicates that phenylsilane derivatives can participate in various chemical reactions, which could be extrapolated to phenyltriacetoxysilane. Additionally, the reactivity of phenylsilanetriol in the presence of different reagents has been explored, showing its potential to form tris-triorganylsiloxy substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylsilane derivatives have been investigated through various analytical methods. For example, the structure and morphology of phenylsilanes polymer films synthesized by plasma polymerization were studied, revealing the influence of synthesis conditions on the film properties . The dynamic properties of liquid phenyltrimethoxysilane were also examined, providing data on rotational diffusion and other physical properties . These studies contribute to a comprehensive understanding of the properties that phenyltriacetoxysilane might exhibit.
Scientific Research Applications
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- Summary of Application : Phenyltriacetoxysilane is used as a coupling agent in the formulation of adhesives and sealants. It enhances the adhesion between the substrate and the adhesive, improves the mechanical strength, and provides resistance to water and chemicals .
- Results or Outcomes : The use of Phenyltriacetoxysilane in adhesives and sealants can result in improved adhesion, enhanced mechanical strength, and increased resistance to water and chemicals .
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- Summary of Application : Phenyltriacetoxysilane is used as a surface modifier in coatings to improve the adhesion, scratch resistance, and durability of the coating. It also provides hydrophobic properties to the coating, which makes it resistant to water and other liquids .
- Results or Outcomes : The use of Phenyltriacetoxysilane in coatings can result in improved adhesion, enhanced scratch resistance, increased durability, and hydrophobic properties .
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Glass Fiber Reinforced Polymer (GFRP)
- Summary of Application : Phenyltriacetoxysilane is used as a coupling agent in the manufacturing of GFRP composites. It improves the adhesion between the glass fibers and the polymer matrix, enhances the mechanical properties, and provides resistance to moisture and chemicals .
- Results or Outcomes : The use of Phenyltriacetoxysilane in GFRP composites can result in improved adhesion between the glass fibers and the polymer matrix, enhanced mechanical properties, and increased resistance to moisture and chemicals .
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- Summary of Application : Phenyltriacetoxysilane is used as a surface modifier in electronic materials such as printed circuit boards and semiconductor devices. It improves the adhesion between the substrate and the metal conductors, enhances the electrical properties, and provides resistance to moisture and corrosion .
- Results or Outcomes : The use of Phenyltriacetoxysilane in electronic materials can result in improved adhesion between the substrate and the metal conductors, enhanced electrical properties, and increased resistance to moisture and corrosion .
properties
IUPAC Name |
[diacetyloxy(phenyl)silyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKGWCMFMCFRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939333 | |
Record name | Phenylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltriacetoxysilane | |
CAS RN |
18042-54-1 | |
Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetoxyphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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